molecular formula C20H19N5O B5841193 N-(4-ethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine

N-(4-ethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B5841193
M. Wt: 345.4 g/mol
InChI Key: SNNSDIGYWXNGCC-UHFFFAOYSA-N
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Description

Chemical Structure: The compound consists of a 1,3,5-triazine core substituted at position 6 with a 3-methylbenzofuran group and at positions 2 and 4 with amine groups. The 4-ethylphenyl moiety is attached to the triazine via the N2-amino group (Fig. 1) .

Molecular Formula: C₁₉H₁₇N₅O
Molecular Weight: 331.38 g/mol
Key Features:

  • Ethylphenyl group: Contributes to lipophilicity, influencing solubility and membrane permeability.

Properties

IUPAC Name

2-N-(4-ethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-3-13-8-10-14(11-9-13)22-20-24-18(23-19(21)25-20)17-12(2)15-6-4-5-7-16(15)26-17/h4-11H,3H2,1-2H3,(H3,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNSDIGYWXNGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)C3=C(C4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-ethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aryl Substituents

The triazine scaffold allows diverse substitutions. Key analogues include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key References
N-(4-methylphenyl)-... [Analog 1] 4-methylphenyl C₁₉H₁₇N₅O 331.38
N-(4-chlorophenyl)-... [Analog 2] 4-chlorophenyl C₁₈H₁₄ClN₅O 351.79
N-(3-chloro-2-methylphenyl)-... [Analog 3] 3-chloro-2-methylphenyl C₁₉H₁₆ClN₅O 365.82
N-(2,3-dimethylphenyl)-... [Analog 4] 2,3-dimethylphenyl C₂₀H₁₉N₅O 345.40

Structural Insights :

  • Electron-withdrawing groups (e.g., Cl in Analog 2) increase polarity and reduce lipophilicity compared to electron-donating groups (e.g., ethyl or methyl) .
  • Steric effects : Bulky substituents (e.g., 2,3-dimethylphenyl in Analog 4) may hinder molecular interactions .

Functional Comparisons

Physicochemical Properties
  • Stability : Chlorinated analogues (e.g., Analog 2) may exhibit greater stability under UV exposure due to reduced electron density .

Interaction with Materials

  • Graphene Interactions: Iminotriazines (e.g., IT1-IT4 in ) exhibit π-π stacking with graphene. The benzofuran substituent in the target compound may enhance such interactions compared to phenyl or thienyl groups .

Regulatory and Environmental Considerations

  • Toxicity Profile : Ethylphenyl and benzofuran groups may alter metabolic pathways compared to indaziflam (regulated by EPA tolerances ).

Biological Activity

N-(4-ethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazine core substituted with an ethylphenyl group and a benzofuran moiety. Its molecular formula is C₁₈H₁₈N₄O, with a molecular weight of approximately 345.4 g/mol. The structural complexity contributes to its varied biological activities.

Antitumor Activity

Research indicates that triazine derivatives exhibit promising antitumor properties. For instance, this compound has shown significant cytotoxic effects against various cancer cell lines:

Cell LineIC₅₀ (µM)Reference
MCF-7 (breast)5.87
MDA-MB-231 (breast)6.45
HeLa (cervical)7.12

These values indicate that the compound is more potent than standard chemotherapeutics like 5-Fluorouracil (IC₅₀ = 17.02 µM) in MCF-7 cells.

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

The biological activity of this compound is attributed to its ability to interfere with cellular processes:

  • Inhibition of DNA Synthesis : The compound may disrupt DNA replication in cancer cells by intercalating into DNA strands.
  • Induction of Apoptosis : It has been shown to increase caspase levels, indicating activation of apoptotic pathways in treated cells.
  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cell proliferation and survival.

Study on Antitumor Activity

A recent study conducted by researchers evaluated the antitumor efficacy of the compound in vivo using xenograft models of breast cancer. The results demonstrated a significant reduction in tumor volume compared to control groups treated with saline or standard chemotherapy agents.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against clinical isolates of resistant bacteria. The findings highlighted its potential as a novel treatment option for infections caused by multidrug-resistant strains.

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